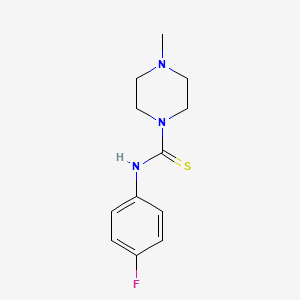
5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of experimental settings.
Mechanism of Action
The mechanism of action of 5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This compound has been found to modulate the activity of various proteins and enzymes, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
Studies have shown that 5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one exhibits a range of biochemical and physiological effects. This compound has been found to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to exhibit anti-tumor effects, suggesting that it may have potential as a cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in lab experiments is its broad range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial effects, making it a versatile tool for researchers. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are many potential future directions for research involving 5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of new therapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in various disease states. Finally, research is needed to optimize the synthesis method for this compound, in order to facilitate its use in larger-scale experiments.
Synthesis Methods
The synthesis of 5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one typically involves the reaction of 4-morpholinecarbothioamide with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions to yield the final compound.
Scientific Research Applications
5-(1-methylethylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
properties
IUPAC Name |
2-morpholin-4-yl-5-propan-2-ylidene-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7(2)8-9(13)11-10(15-8)12-3-5-14-6-4-12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWKDPJSYJJRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N=C(S1)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylidene-2-morpholin-4-yl-thiazol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-chlorobenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5887665.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B5887680.png)

![4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5887693.png)
![2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5887699.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5887702.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B5887708.png)

![N-ethyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5887725.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)
methylene diacetate](/img/structure/B5887748.png)
